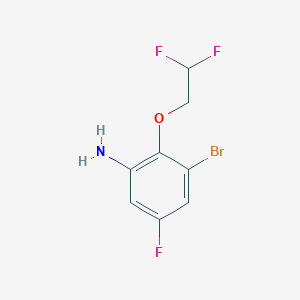
3-Bromo-2-(2,2-difluoroethoxy)-5-fluoroaniline
Übersicht
Beschreibung
3-Bromo-2-(2,2-difluoroethoxy)-5-fluoroaniline is a useful research compound. Its molecular formula is C8H7BrF3NO and its molecular weight is 270.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Bromo-2-(2,2-difluoroethoxy)-5-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of various biological pathways. This article compiles diverse research findings, case studies, and data tables to elucidate the compound's biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and cellular signaling. Research indicates that this compound may inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair, leading to apoptosis in cancer cells .
Biological Activity Summary
| Activity | Description |
|---|---|
| Topoisomerase Inhibition | Inhibits topoisomerase IIα, disrupting DNA replication. |
| Anticancer Properties | Induces apoptosis in various cancer cell lines. |
| Cell Cycle Arrest | Causes G2/M phase arrest in treated cells, preventing further division. |
| Signal Transduction Modulation | Alters pathways related to cell survival and proliferation (e.g., PI3K/Akt pathway). |
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study evaluated the effects of this compound on A375 melanoma cells. The compound was found to significantly reduce cell viability at concentrations above 20 µM after 48 hours of treatment. Apoptotic markers such as caspase-3 activation were observed, indicating the compound’s potential as a therapeutic agent against melanoma .
- Pharmacokinetics and Bioavailability
Research Findings
Recent studies have focused on the optimization of this compound derivatives to enhance its potency and selectivity against cancer cells. The following findings highlight critical insights:
- Selectivity : Modifications to the ethoxy group have been shown to improve selectivity towards cancerous cells while reducing toxicity towards normal cells.
- Synergistic Effects : Combination therapies with existing chemotherapeutics such as cisplatin have demonstrated enhanced efficacy, suggesting a potential for use in combination therapy protocols .
Eigenschaften
IUPAC Name |
3-bromo-2-(2,2-difluoroethoxy)-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c9-5-1-4(10)2-6(13)8(5)14-3-7(11)12/h1-2,7H,3,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJJUHSTJLHWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)OCC(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















